

# Anticancer Agent 58: A Deep Dive into its Intellectual Property and Technical Landscape

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## Compound of Interest

Compound Name: Anticancer agent 58

Cat. No.: B12399973

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## For Immediate Release

A comprehensive technical guide offering an in-depth analysis of the intellectual property and patent landscape surrounding the promising **anticancer agent 58**, also known as N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides a detailed overview of the compound's mechanism of action, synthesis, and preclinical data, supported by a thorough examination of the relevant patent literature.

**Anticancer agent 58**, commercially available as HY-146461, has demonstrated significant inhibitory activity against various cancer cell lines. Notably, it exhibits potent effects in A549 lung cancer and T24 bladder cancer cells, with IC50 values of 0.6  $\mu$ M and 0.7  $\mu$ M, respectively. Preclinical studies in a T24 xenograft mouse model have shown its capability to significantly suppress tumor growth.

## Intellectual Property Landscape

The primary intellectual property protecting N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is the patent WO2012006552A1. A summary of the key patent information is presented below.

Patent ID	Inventors	Assignee	Priority Date	Title
WO2012006552 A1	Carlos L. Arteaga, Dana T. Aftab, et al.	Exelixis, Inc.	2010-07-09	Combinations of kinase inhibitors for the treatment of cancer

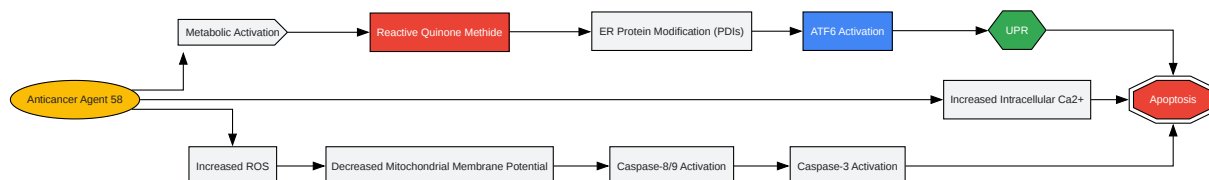
While the title of the patent suggests a focus on kinase inhibitors, the document encompasses a broad range of compounds, including "compound 147," which has been identified as N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide. The claims within this patent cover the composition of matter for this compound and its use in treating cancer.

## Mechanism of Action: A Dual Threat to Cancer Cells

**Anticancer agent 58** employs a multi-faceted approach to induce cancer cell death. Its primary mechanisms of action include:

- **Induction of Apoptosis:** The compound triggers programmed cell death by activating key effector enzymes in the apoptotic cascade. Specifically, it has been shown to activate caspase-3, caspase-8, and caspase-9.
- **Disruption of Cellular Homeostasis:** Treatment with **anticancer agent 58** leads to an increase in intracellular calcium ( $\text{Ca}^{2+}$ ) levels and the generation of reactive oxygen species (ROS), creating a toxic cellular environment that promotes cell death.
- **Mitochondrial Dysfunction:** The agent significantly decreases the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.
- **Activation of the Unfolded Protein Response (UPR):** Identified as a selective activator of the Activating Transcription Factor 6 (ATF6) arm of the UPR, the compound functions as a pro-drug. It is metabolically converted to a reactive quinone methide, which then modifies endoplasmic reticulum (ER) resident proteins, including protein disulfide isomerases (PDIs), leading to the activation of the ATF6 signaling pathway. This ER stress-related mechanism contributes to its anticancer effects.

A diagram of the signaling pathway is provided below:



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### Signaling Pathway of **Anticancer Agent 58**

## Synthesis and Experimental Protocols

A detailed synthesis protocol for N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is outlined in the patent literature. The general approach involves the acylation of 2-amino-4-methylphenol with 3-phenylpropanoyl chloride.

Synthesis of N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide:

To a solution of 2-amino-4-methylphenol in a suitable solvent such as dichloromethane, an equimolar amount of 3-phenylpropanoyl chloride is added dropwise at 0°C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The resulting product is then purified by column chromatography to yield N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide.

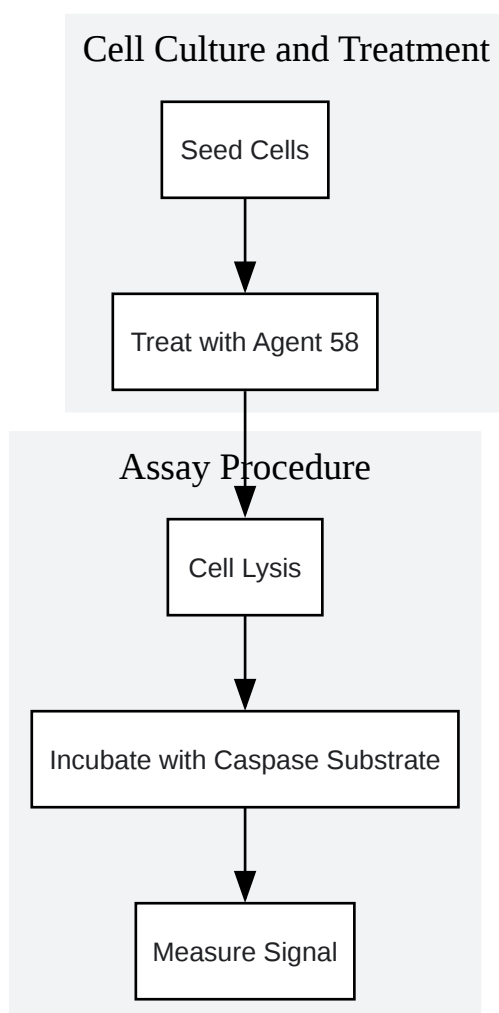
Key experimental protocols for evaluating the biological activity of **anticancer agent 58** are summarized below.

## Caspase Activity Assay

The activation of caspases 3, 8, and 9 can be quantified using commercially available colorimetric or fluorometric assay kits. The principle of these assays is the cleavage of a specific peptide substrate conjugated to a chromophore or fluorophore by the active caspase, leading to a measurable signal that is proportional to the caspase activity.

## Protocol Outline:

- Seed cancer cells (e.g., A549 or T24) in a 96-well plate and treat with various concentrations of **anticancer agent 58** for a specified duration.
- Lyse the cells and incubate the cell lysate with the respective caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, and LEHD-pNA for caspase-9).
- Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.



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## Workflow for Caspase Activity Assay

## Intracellular Calcium Measurement

Changes in intracellular calcium concentration can be monitored using fluorescent calcium indicators such as Fura-2 AM or Fluo-4 AM. These dyes are cell-permeable and their fluorescence intensity increases upon binding to free calcium.

Protocol Outline:

- Load cancer cells with a calcium-sensitive fluorescent dye.
- Treat the cells with **anticancer agent 58**.
- Measure the fluorescence intensity over time using a fluorescence microscope or a plate reader.

## Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol Outline:

- Incubate cancer cells with DCFH-DA.
- Treat the cells with **anticancer agent 58**.
- Measure the fluorescence intensity of DCF using a flow cytometer or fluorescence plate reader.

## T24 Xenograft Mouse Model

The in vivo efficacy of **anticancer agent 58** can be evaluated using a xenograft model.

Protocol Outline:

- Subcutaneously inject T24 bladder cancer cells into the flank of immunodeficient mice.
- Once tumors are established, randomize the mice into treatment and control groups.

- Administer **anticancer agent 58** (or vehicle control) to the mice according to a predetermined schedule and dosage.
- Monitor tumor growth by measuring tumor volume at regular intervals.

## Conclusion

**Anticancer agent 58**, N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, represents a compelling lead compound for the development of novel cancer therapeutics. Its well-defined mechanism of action, coupled with a clear intellectual property landscape, provides a solid foundation for further research and development. This technical guide serves as a valuable resource for professionals in the field, offering a comprehensive overview of the critical data and methodologies associated with this promising anticancer agent.

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